N-(3-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide
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Overview
Description
N-(3-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One possible route could be:
Formation of Benzofuran Core: Starting with a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran core.
Introduction of Carboxamide Group: The carboxamide group can be introduced through amide coupling reactions using reagents like carbodiimides.
Substitution Reactions: Chlorine and fluorine substituents can be introduced via halogenation reactions using reagents like thionyl chloride or N-chlorosuccinimide for chlorination, and Selectfluor or N-fluorobenzenesulfonimide for fluorination.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core.
Reduction: Reduction reactions could target the carboxamide group or the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like sodium methoxide for methoxylation.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving benzofuran derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to other bioactive benzofuran compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, benzofuran derivatives can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide: can be compared with other benzofuran derivatives like:
Uniqueness
The presence of both chlorine and fluorine substituents may confer unique electronic properties and biological activities, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-[(4-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN2O3/c23-14-4-3-5-16(12-14)25-22(28)20-19(17-6-1-2-7-18(17)29-20)26-21(27)13-8-10-15(24)11-9-13/h1-12H,(H,25,28)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCMMJIZRLZXQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)Cl)NC(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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